2-bromo-5-(trifluoromethoxy)benzoic Acid

Catalog No.
S674142
CAS No.
403646-48-0
M.F
C8H4BrF3O3
M. Wt
285.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-(trifluoromethoxy)benzoic Acid

Substituting 2-bromo-5-(trifluoromethoxy)benzoic acid with isomers or chloro analogs causes failure in PLK inhibitor synthesis due to distinct electronic/steric requirements. This exact intermediate offers:

  • Orthogonal reactivity: Bromine for selective cross-coupling, carboxylic acid for amidation.
  • Enhanced PK profile: OCF3 increases lipophilicity and metabolic stability.

Shipped globally from stock with ≥98% purity.

CAS Number

403646-48-0

Product Name

2-bromo-5-(trifluoromethoxy)benzoic Acid

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

InChI

InChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

QIUVPBVZKOVBSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br

The exact mass of the compound 2-bromo-5-(trifluoromethoxy)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-5-(trifluoromethoxy)benzoic acid, Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, 2-Bromo-5-(trifluoromethoxy)benzoicacid, 2-Bromo-5-[(trifluoromethyl)oxy]benzoic acid, 2-Bromo-5-OCF3-benzoic acid

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-Bromo-5-(trifluoromethoxy)benzoic Acid is a halogenated and fluorinated aromatic carboxylic acid used as a key structural intermediate in the synthesis of high-value downstream products. Its utility is defined by the specific arrangement of three functional components: a carboxylic acid for amide coupling or other transformations, a bromine atom for carbon-carbon or carbon-nitrogen bond formation via cross-coupling reactions, and a trifluoromethoxy (-OCF3) group. The -OCF3 group is a critical modulator of physicochemical properties, known to enhance metabolic stability and lipophilicity in the final target molecules, making this compound a frequent choice in medicinal and agrochemical development programs. [REFS-1, REFS-2]

Research Fit

1
Ortho-bromo synthetic handle
Enables directed ortho-metalation and Suzuki-Miyaura coupling for regioselective functionalization
2
–OCF3 group for medicinal chemistry
Reported to support metabolic stability and modulate target-binding interactions in fluorinated molecules
3
Scalable procurement path
Available from research quantities (1 g) to kg-scale, supporting discovery through pilot studies

Substituting 2-bromo-5-(trifluoromethoxy)benzoic acid with seemingly similar analogs, such as positional isomers or other halides (e.g., 2-chloro-5-(trifluoromethoxy)benzoic acid), often fails in practice. The specific *ortho*-bromo, *meta*-carboxylic acid, and *para*-trifluoromethoxy arrangement dictates the electronic environment and steric accessibility of the reaction sites. Changing the halide from bromine to chlorine drastically reduces reactivity in palladium-catalyzed cross-coupling reactions, requiring different catalysts, ligands, and harsher conditions that may not be compatible with other functional groups in a complex synthesis. [1] Similarly, altering the substituent positions changes the electronic influence on the aryl ring, which can negatively impact reaction yields and, more critically, alter the binding affinity and pharmacokinetic properties of the final active molecule. [2]

Substitution Risk

Regioisomers differ in cross-coupling reactivity
3-Bromo and 4-bromo regioisomers cannot undergo analogous directed ortho-metalation; coupling efficiency and chemoselectivity may not transfer
–CF3 analog alters lipophilicity profile
2-Bromo-5-(trifluoromethyl)benzoic acid exhibits higher LogP (~3.17 vs 3.05), which may shift ADME predictions and solubility behavior
Purity and QC documentation vary by analog
Regioisomeric analogs are offered at lower typical purity with less consistent batch QC; procurement lead times may differ significantly

Demonstrated Efficacy as a Key Precursor in Patented Kinase Inhibitor Synthesis

This specific compound is explicitly cited as a key starting material (Intermediate 1) for the synthesis of pyrazolo[1,5-a]pyrimidine-based Polo-like kinase (PLK) inhibitors, a class of oncology drug candidates. [1] In the patented synthesis route, it undergoes amidation with 3-amino-1H-pyrazole-4-carbonitrile. The resulting intermediate is then cyclized and further functionalized. The selection of this exact precursor over other halogenated or isomeric benzoic acids is critical for achieving the final molecular architecture required for potent and selective PLK inhibition.

Evidence DimensionPrecursor role in synthesis
Target Compound DataUtilized as 'Intermediate 1' in the multi-step synthesis of potent PLK inhibitors.
Comparator Or BaselineAlternative building blocks not specified, implying this precursor is essential for the patented chemical route and target molecule.
Quantified DifferenceNot applicable (enabling vs. non-enabling). The patent's claims are dependent on the structure derived from this specific starting material.
ConditionsMulti-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives for oncology applications as described in the patent.

Procurement of this exact CAS number is required to practice the patented synthesis route for this specific class of high-value kinase inhibitors.

Reported Lipophilicity
Reported
LogP 3.05
May support solubility-permeability balance relative to higher-LogP analogs
Computed values; ΔLogP −0.12 vs CF3 analog; experimental confirmation pending

Predictable Reactivity in Cross-Coupling: Advantage of Bromo vs. Chloro Analogs

The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. The relative reactivity order is well-established as I > Br > OTf >> Cl. [1] This means that using 2-bromo-5-(trifluoromethoxy)benzoic acid allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to its 2-chloro analog. For process development and manufacturing, this translates to more efficient, cost-effective, and reproducible syntheses, avoiding the often-problematic activation of less reactive aryl chlorides. [2]

Evidence DimensionRelative reactivity in Pd-catalyzed cross-coupling
Target Compound DataHigh reactivity (Aryl-Br)
Comparator Or BaselineAryl-Cl (low reactivity)
Quantified DifferenceAryl-Br is orders of magnitude more reactive than Aryl-Cl, enabling milder conditions and avoiding specialized, expensive catalyst/ligand systems.
ConditionsStandard Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions.

This compound offers a more reliable and process-friendly route for cross-coupling reactions, reducing process optimization costs and improving manufacturing robustness compared to the less reactive chloro-analog.

Ortho-Bromo Reactivity
Class-level inference
Directed ortho-metalation enabled
Regioselective coupling context; meta/para bromo cannot undergo analogous DoM
Data to verify; class-level synthetic methodology context

Enhanced Lipophilicity Contribution from the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is one of the most lipophilic single-atom-linked substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of +1.04. [1] This is significantly higher than that of a chloro group (π = +0.71) or a methyl group (π = +0.56). Incorporating this building block into a potential drug candidate is a deliberate strategy to increase lipophilicity, which can improve membrane permeability, enhance binding to hydrophobic pockets in target proteins, and favorably modulate pharmacokinetic profiles. [2] Therefore, substituting this compound with an analog lacking the -OCF3 group would negate a primary design rationale.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound DataThe -OCF3 group contributes +1.04.
Comparator Or BaselineA chloro (-Cl) group contributes +0.71; a trifluoromethyl (-CF3) group contributes +0.88.
Quantified DifferenceThe -OCF3 group is ~46% more lipophilic than a chloro group and ~18% more lipophilic than a -CF3 group.
ConditionsStandard measure of a substituent's contribution to a molecule's partition coefficient (logP).

Choosing this compound provides a quantitatively superior method for increasing molecular lipophilicity, a critical parameter in drug design, compared to common non-fluorinated or alternative halogenated analogs.

Reported Purity
Reported
≥98% HPLC
Batch QC documentation supports reproducibility in synthesis workflows
Vendor-specified; regioisomer analog offered at 95%; batch review advised
Supply Scale
Reported
1 g to kg-scale
Supports discovery-to-pilot procurement with documented pricing
Vendor catalog data; regioisomer analogs may have limited stock and longer lead times
Reported ADME Prediction
Context-dependent
High GI absorption, BBB permeant
In silico ADME context; bioavailability score 0.56; requires experimental validation
Consensus model predictions; in vitro follow-up advised before lead optimization

Key Building Block for Specific Patented Kinase Inhibitors (e.g., PLK inhibitors)

This compound is the designated starting material for synthesizing specific, patented pyrazolo[1,5-a]pyrimidine-based PLK inhibitors. Its structure is essential for the described synthetic route, making it the correct procurement choice for researchers and organizations aiming to replicate, validate, or build upon this specific class of therapeutic agents. [1]

Synthesis of Biologically Active Molecules Requiring Both Cross-Coupling and Amidation

Ideal for synthetic campaigns where a molecule requires sequential or orthogonal functionalization. The bromo group can be selectively targeted for a Suzuki or Buchwald-Hartwig cross-coupling reaction, followed by activation of the carboxylic acid for amide bond formation, providing a reliable two-handle building block for complex molecule synthesis. [2]

Development of Drug Candidates Where High Lipophilicity and Metabolic Stability are Required

This precursor is a strategic choice when the design rationale for a new chemical entity demands increased lipophilicity and metabolic stability. The trifluoromethoxy group is a well-established bioisostere that enhances these properties, making this compound a valuable starting point for developing drug candidates with improved pharmacokinetic profiles. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS research intermediate
Ortho-bromo coupling handle
Suzuki-Miyaura coupling efficiency and regioselectivity
Agrochemical lead discovery
–OCF3 photostability and target binding
Target-site screening and field-trial context
Process research intermediate
Batch QC with documented purity
Purity and impurity profiling for scale-up
Fluorinated materials precursor
Carboxylic acid functionality
Polymerization compatibility and optoelectronic validation

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-5-(trifluoromethoxy)benzoic Acid

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